molecular formula C16H10O3 B14463454 Fluoranthene-2,4,8-triol CAS No. 73921-79-6

Fluoranthene-2,4,8-triol

Cat. No.: B14463454
CAS No.: 73921-79-6
M. Wt: 250.25 g/mol
InChI Key: ZSJCDCSEBHDNCX-UHFFFAOYSA-N
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Description

Fluoranthene-2,4,8-triol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring hydroxyl groups at the 2-, 4-, and 8-positions of the fluoranthene backbone. Fluoranthene itself is a high-molecular-weight PAH with a fused five-membered ring system, making it structurally distinct from alternant PAHs like pyrene or benzo[a]pyrene . Hydroxylated derivatives such as this compound are critical intermediates in microbial degradation pathways, influencing environmental persistence and toxicity profiles.

Properties

CAS No.

73921-79-6

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

fluoranthene-2,4,8-triol

InChI

InChI=1S/C16H10O3/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14/h1-7,17-19H

InChI Key

ZSJCDCSEBHDNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoranthene-2,4,8-triol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using suitable oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Fluoranthene-2,4,8-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluoranthene-2,4,8-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluoranthene-2,4,8-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the aromatic nature of this compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Structural Isomers and Hydroxylation Patterns

Fluoranthene metabolites vary significantly based on hydroxylation sites, which dictate their chemical reactivity and biological interactions. Key comparisons include:

Compound Hydroxylation Positions Key Properties Reference
Fluoranthene-2,4,8-triol 2, 4, 8 Hypothesized to exhibit increased solubility compared to parent fluoranthene; potential oxidative stress inducer. Inferred
7,8-Dihydroxyfluoranthene 7, 8 Common initial metabolite in bacterial degradation; undergoes further oxidation to quinones .
1,2-Dihydroxyfluoranthene 1, 2 Produced via dioxygenation by Mycobacterium spp.; precursor to dimethoxy derivatives .
8,9-Dihydroxyfluoranthene 8, 9 Marine bacterial degradation intermediate; less studied in terrestrial systems .
2,3-Dihydroxyfluoranthene 2, 3 Associated with Pseudomonas degradation pathways; forms carboxylic acid derivatives .

Key Observations :

  • Solubility : Triols like this compound are expected to exhibit higher water solubility than diols or parent PAHs due to additional hydroxyl groups, facilitating microbial uptake and environmental mobility.
  • Degradation Pathways: Dihydroxy derivatives (e.g., 7,8-dihydroxyfluoranthene) are typically oxidized to dicarboxylic acids or cleaved into smaller aromatic fragments (e.g., acenaphthenone derivatives) . Triols may follow analogous pathways but require specialized enzymatic systems for further breakdown.
Biodegradation and Microbial Utilization

Fluoranthene degradation is initiated by dioxygenases or monooxygenases in bacteria, producing dihydrodiols and dihydroxy intermediates. For example:

  • C-1,2 and C-7,8 dioxygenation : Dominant in terrestrial bacteria (e.g., Mycobacterium, Sphingomonas), yielding 1,2- and 7,8-dihydroxyfluoranthene .
  • C-8,9 dioxygenation : Observed in marine isolates (e.g., Celeribacter), producing 8,9-dihydroxyfluoranthene .

Trihydroxylated derivatives like this compound likely arise from successive oxidation steps or alternative enzymatic mechanisms. However, marine degraders exhibit distinct regioselectivity compared to terrestrial strains, suggesting niche-specific adaptation .

Environmental Persistence and Toxicity
  • Persistence : Fluoranthene diols and triols are less persistent than parent PAHs due to increased bioavailability for microbial degradation. However, methylation (e.g., 7,8-dimethoxyfluoranthene) can enhance stability .
  • Toxicity: Hydroxylated PAHs are implicated in oxidative stress via reactive oxygen species (ROS) generation. For example, cholestane-3β,5α,6β-triol (a sterol triol unrelated to fluoranthene) induces vascular smooth muscle cell apoptosis via ROS and calcium dysregulation .

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